

Spectroscopic Profile of 2-(3-cyanophenyl)acetic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(3-cyanophenyl)acetic Acid

Cat. No.: B167912

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of **2-(3-cyanophenyl)acetic acid**, a molecule of interest in medicinal chemistry and materials science. This document presents tabulated nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, alongside detailed experimental protocols. Additionally, a logical workflow for the spectroscopic analysis of this compound is visualized.

Spectroscopic Data

The structural elucidation of **2-(3-cyanophenyl)acetic acid** is supported by data from multiple spectroscopic techniques. The following tables summarize the key findings from ^1H NMR, ^{13}C NMR, and mass spectrometry.

Table 1: ^1H NMR Spectroscopic Data for 2-(3-cyanophenyl)acetic acid[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.63 – 7.56	m	2H	Aromatic protons
7.55 – 7.51	m	1H	Aromatic proton
7.49 – 7.42	m	1H	Aromatic proton
3.70	s	2H	-CH ₂ -

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for 2-(3-cyanophenyl)acetic acid[1]

Chemical Shift (δ) ppm	Assignment
176.6	C=O (Carboxylic acid)
134.7	Aromatic C
134.1	Aromatic C
133.0	Aromatic C
131.2	Aromatic C
129.5	Aromatic C
118.5	C≡N (Nitrile)
112.7	Aromatic C-CN
40.4	-CH ₂ -

Solvent: CDCl₃, Frequency: 101 MHz

Table 3: Mass Spectrometry Data for 2-(3-cyanophenyl)acetic acid[1]

Ionization Mode	Technique	Calculated m/z	Found m/z	Ion
Negative	ESI	160.04	159.86	[M-H] ⁻

Table 4: Predicted Infrared (IR) Spectroscopic Data for 2-(3-cyanophenyl)acetic acid

Wavenumber (cm ⁻¹)	Functional Group	Vibration
~3300-2500 (broad)	O-H	Stretching (Carboxylic acid dimer)
~2230-2210	C≡N	Stretching (Nitrile)
~1710	C=O	Stretching (Carboxylic acid dimer)
~1600, ~1475	C=C	Stretching (Aromatic ring)
~1300	C-O	Stretching (Carboxylic acid)
~920	O-H	Bending (out-of-plane, Carboxylic acid dimer)

Experimental Protocols

The following sections detail generalized experimental procedures for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

¹H and ¹³C NMR Spectroscopy

A sample of **2-(3-cyanophenyl)acetic acid** (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing. The spectra are acquired on a 400 MHz (for ¹H) or 101 MHz (for ¹³C) NMR spectrometer. Standard acquisition parameters are used, including a sufficient number of

scans to achieve an adequate signal-to-noise ratio. For ^{13}C NMR, a longer relaxation delay may be necessary to ensure the quantitative detection of quaternary carbons.

Mass Spectrometry

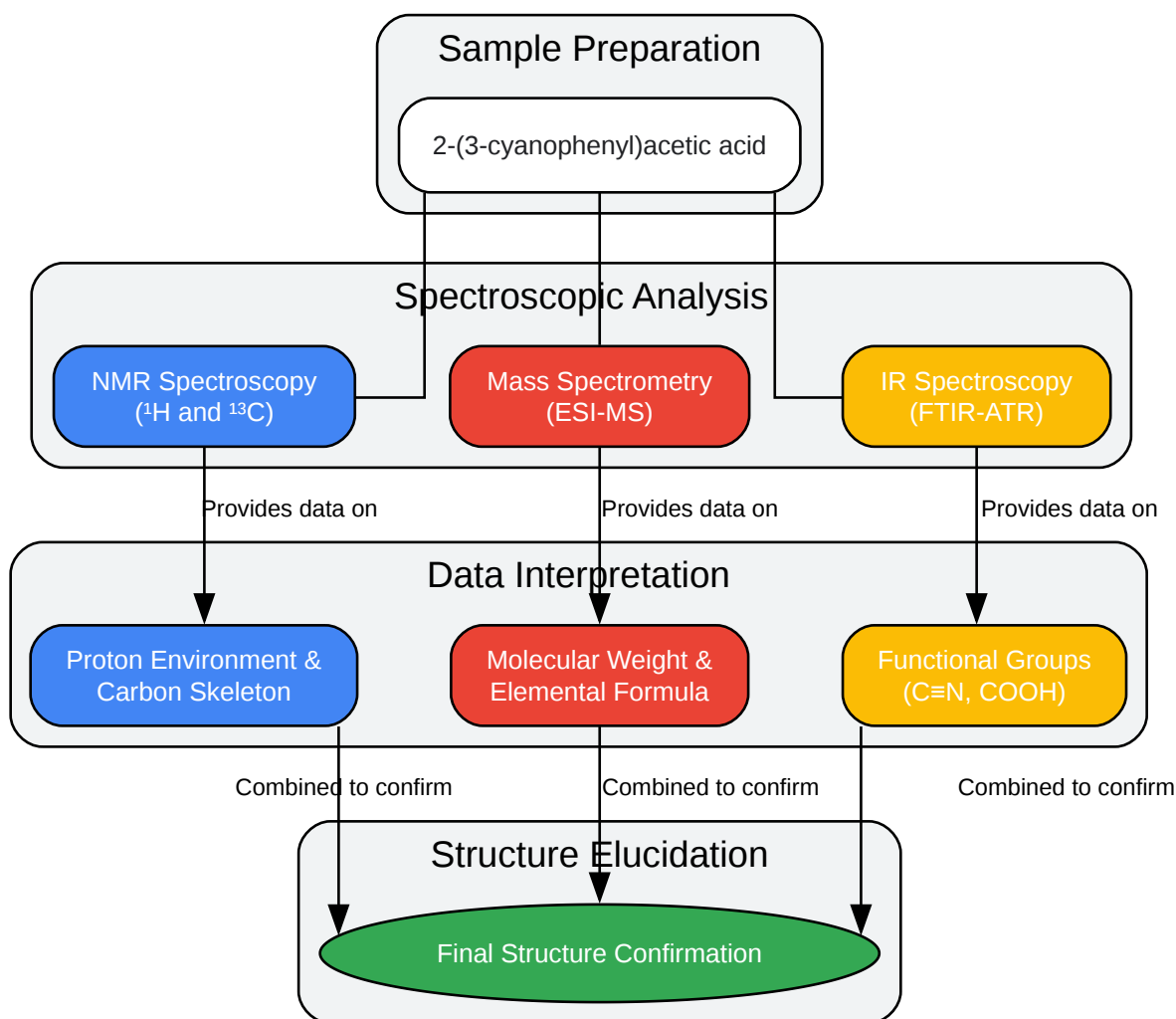
Low-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a mass analyzer. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL. The solution is then introduced into the ESI source. For the analysis of **2-(3-cyanophenyl)acetic acid**, the mass spectrometer is operated in negative ion mode to detect the deprotonated molecule $[\text{M-H}]^-$. The instrument is scanned over an appropriate mass range to detect the ion of interest.

Infrared (IR) Spectroscopy

Infrared spectra can be acquired using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is suitable for solid samples and requires minimal sample preparation. A small amount of the solid **2-(3-cyanophenyl)acetic acid** is placed directly on the ATR crystal, and firm contact is ensured. The spectrum is recorded over the mid-IR range (typically $4000\text{--}400\text{ cm}^{-1}$) by co-adding a number of scans to obtain a high-quality spectrum.

Spectroscopic Analysis Workflow

The structural characterization of an organic molecule like **2-(3-cyanophenyl)acetic acid** relies on the synergistic interpretation of data from various spectroscopic methods. The following diagram illustrates the logical workflow of this process.



[Click to download full resolution via product page](#)

Spectroscopic analysis workflow.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-(3-cyanophenyl)acetic acid: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b167912#spectroscopic-data-for-2-3-cyanophenyl-acetic-acid\]](https://www.benchchem.com/product/b167912#spectroscopic-data-for-2-3-cyanophenyl-acetic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com